molecular formula C10H15ClN2 B3024200 Anabasine hydrochloride CAS No. 352220-15-6

Anabasine hydrochloride

Cat. No. B3024200
CAS RN: 352220-15-6
M. Wt: 198.69 g/mol
InChI Key: VTMZQNZVYCJLGG-UHFFFAOYSA-N
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Description

Anabasine is a nicotine alkaloid present in tobacco products and used as an indicator of smoking or tobacco use . It is a nicotinic acetylcholine receptor agonist . In high doses, it produces a depolarizing block of nerve transmission, which can cause symptoms similar to those of nicotine poisoning and, ultimately, death by asystole .


Synthesis Analysis

The encapsulation of the famous alkaloid, anabasine, with β-CD was studied to obtain a more stable and bioavailable inclusion complex .


Molecular Structure Analysis

Anabasine hydrochloride has a molecular formula of C10H15ClN2 . Its average mass is 198.693 Da and its monoisotopic mass is 198.092377 Da .


Physical And Chemical Properties Analysis

Anabasine hydrochloride has a molecular weight of 198.69 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . Its rotatable bond count is 1 . The exact mass is 198.0923762 g/mol and the monoisotopic mass is 198.0923762 g/mol . The topological polar surface area is 24.9 Ų .

Scientific Research Applications

Encapsulation by Beta-Cyclodextrin

Anabasine has been studied for its encapsulation by Beta-Cyclodextrin. This process is aimed at obtaining a more stable and bioavailable inclusion complex . The encapsulation was studied using various in silico and experimental methods, including molecular docking studies, MD simulations, MM-PBSA studies, FT-IR, 1H, and 13C-NMR spectroscopic methods .

Smoking Cessation Aid

Anabasine hydrochloride has been used to facilitate the withdrawal from smoking . It’s one of the ingredients in remedies against nicotine addiction .

Treatment for Rheumatoid Arthritis

Anabasine was an ingredient in remedies in the Chinese Pharmacopoeia (1977) against rheumatoid arthritis . It’s used for its anti-inflammatory properties .

Treatment for Neuralgia

Anabasine has also been used in remedies for neuralgia, a condition characterized by severe pain along the course of a nerve .

Treatment for Sciatica

Sciatica, a pain affecting the back, hip, and outer side of the leg, is another condition for which Anabasine has been used as a treatment .

Synthesis of Novel Biologically Active Compounds

Anabasine has been used in the synthesis of novel biologically active compounds. A series of N-acyl derivatives of anabasine were prepared to discover novel, natural product-based medicinal agents .

Antimicrobial Activity

Some of the synthesized compounds showed significant antimicrobial activity, making them promising for further study of their pharmacological properties .

Antiviral Activity

The adamantane derivatives of anabasine showed the greatest antiviral effect . This suggests potential applications in the development of antiviral drugs .

Mechanism of Action

Target of Action

Anabasine hydrochloride primarily targets the neuronal acetylcholine receptor protein alpha-7 subunit . This receptor is a crucial component of the nervous system, playing a key role in transmitting signals between nerve cells .

Mode of Action

Anabasine hydrochloride acts as an agonist for the neuronal acetylcholine receptor protein alpha-7 subunit . This means it binds to this receptor and activates it, triggering a series of biochemical reactions . It also has the ability to stimulate respiration .

Biochemical Pathways

The activation of the neuronal acetylcholine receptor protein alpha-7 subunit by anabasine hydrochloride can affect various biochemical pathways. For instance, it can lead to the depolarization of neurons and induce the release of both dopamine and norepinephrine .

Pharmacokinetics

It is known to be soluble in water, ethanol, and chloroform, and insoluble in diethyl ether and acetone . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The activation of the neuronal acetylcholine receptor protein alpha-7 subunit by anabasine hydrochloride can have various molecular and cellular effects. For instance, it can cause a depolarizing block of nerve transmission, which can lead to symptoms similar to those of nicotine poisoning and, in high doses, death by asystole .

Action Environment

The action of anabasine hydrochloride can be influenced by various environmental factors. For instance, environmental stresses such as high temperature, flooding, and salt stress can affect nicotine accumulation in tobacco, which may also apply to anabasine hydrochloride . Furthermore, the effects of anabasine hydrochloride on infection intensity in bees have been found to vary depending on the host genotype and environmental variables .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

The future use of the minor tobacco alkaloids as therapeutics for obesity hinges on further elucidating their efficacy in more complex animal models of obesity and characterizing their potential toxicity .

properties

IUPAC Name

3-piperidin-2-ylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMZQNZVYCJLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70934525
Record name 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anabasine hydrochloride

CAS RN

143924-48-5, 15251-47-5
Record name Pyridine, 3-(2-piperidinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143924-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anabasine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015251475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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